molecular formula C6H11N3O B1384694 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine CAS No. 936940-44-2

1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B1384694
CAS No.: 936940-44-2
M. Wt: 141.17 g/mol
InChI Key: HLOSAEZLPPECDU-UHFFFAOYSA-N
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Description

Overview of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

This compound stands as a distinctive member of the pyrazole derivative family, characterized by its specific substitution pattern that combines a methoxymethyl group at the 5-position and a methanamine group at the 3-position of the pyrazole ring. This compound, also known by its International Union of Pure and Applied Chemistry systematic name [5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine, possesses the molecular formula C6H11N3O and a molecular weight of 141.17 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 936940-44-2, establishing its unique identity within chemical databases.

The structural architecture of this compound reflects sophisticated molecular design principles that are increasingly important in contemporary medicinal chemistry. The pyrazole core provides a stable five-membered heterocyclic foundation containing two nitrogen atoms in adjacent positions, while the methoxymethyl substituent introduces both steric and electronic effects that can significantly influence the molecule's reactivity and binding properties. The methanamine functional group serves as a primary amine handle, offering versatile synthetic opportunities for further chemical modifications and derivatizations.

The compound exists in various forms, including its hydrochloride salt derivative, which has been catalogued as compound identification number 53398964 in chemical databases. This salt form demonstrates improved solubility characteristics and enhanced stability for storage and handling purposes. The International Chemical Identifier string for the base compound is InChI=1S/C6H11N3O/c1-10-4-6-2-5(3-7)8-9-6/h2H,3-4,7H2,1H3,(H,8,9), which provides a standardized computational representation of its molecular structure.

Property Value
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Chemical Abstracts Service Number 936940-44-2
PubChem Compound Identification 28065237
International Union of Pure and Applied Chemistry Name [5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
Simplified Molecular Input Line Entry System COCc1cc(CN)n[nH]1

Significance of Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole derivatives have emerged as one of the most pharmacologically significant classes of heterocyclic compounds in modern chemical research, exhibiting an extraordinary breadth of biological activities that span virtually all therapeutic categories. The presence of the pyrazole nucleus in numerous established pharmaceutical agents demonstrates the fundamental importance of this structural motif in drug discovery and development. Notable examples include celecoxib, a potent anti-inflammatory agent, the antipsychotic compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, the anti-obesity drug rimonabant, and the analgesic difenamizole.

The versatility of pyrazole derivatives stems from their unique chemical properties, which are directly attributable to the specific positioning and electronic characteristics of the nitrogen atoms within the five-membered ring structure. The nitrogen atom at position 2 possesses a non-Huckel lone pair that exhibits enhanced reactivity toward electrophilic species, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions. However, in the presence of strong bases, deprotonation at the 1-position can occur, generating a pyrazole anion that demonstrates significantly increased reactivity toward electrophilic attack.

Recent synthetic methodologies have revolutionized the preparation of pyrazole derivatives, with particular emphasis on environmentally friendly approaches that avoid hazardous reagents and complex reaction conditions. Advanced synthetic strategies now employ diazo compounds and their synthetic analogues in [3 + 2] cycloaddition reactions, providing efficient access to highly substituted pyrazole structures with excellent regioselectivity. These developments have been complemented by innovations in catalytic systems, including the use of hypervalent iodine reagents under transition-metal-free conditions for the synthesis of trifluoromethylpyrazoles.

The biological activity profile of pyrazole derivatives encompasses an impressive range of therapeutic applications. These compounds have demonstrated potent inhibitory activities against various targets in cancer cells, including epidermal growth factor receptor, vascular endothelial growth factor receptor-2, and cyclin-dependent kinases. In the antimicrobial domain, pyrazole derivatives have shown exceptional efficacy against drug-resistant bacterial strains, with minimum inhibitory concentration values as low as 0.78 micrograms per milliliter against Acinetobacter baumannii strains. Furthermore, these compounds have exhibited significant antifungal activities, with some derivatives displaying more than 73% inhibition against phytopathogenic fungi at concentrations of 100 micrograms per milliliter.

Biological Activity Representative Examples Target Organisms/Pathways
Anticancer Pyrazolo[1,5-a]pyrimidine derivatives HeLa, MCF7, A549, HCT116, B16F10 cells
Antibacterial Pyrazole-derived hydrazones Acinetobacter baumannii, Staphylococcus aureus
Antifungal N,N,N',N'-tetradentate pyrazole derivatives Saccharomyces cerevisiae, Fusarium oxysporum
Anti-inflammatory Celecoxib analogues Cyclooxygenase-2 enzyme
Antiviral Various pyrazole scaffolds Multiple viral targets

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of pyrazole derivative chemistry and its applications in contemporary chemical research. The primary objective is to establish a thorough understanding of this specific compound's structural characteristics, synthetic accessibility, and potential applications based on the established principles of pyrazole chemistry and the documented properties of related derivatives.

The scope of this review encompasses several key areas of investigation. First, we examine the fundamental chemical properties and structural features that distinguish this compound from other pyrazole derivatives, with particular attention to the influence of the methoxymethyl and methanamine substituents on overall molecular behavior. Second, we explore the synthetic pathways that have been developed for accessing this compound and related structures, drawing from the extensive literature on pyrazole synthesis methodologies.

Additionally, this review investigates the potential applications of this compound as a building block for more complex molecular architectures. The presence of both the methoxymethyl group and the primary amine functionality provides multiple sites for chemical modification, making this compound particularly valuable for medicinal chemistry applications and materials science research. The catalytic applications of pyrazole derivatives in organic synthesis, including their use in multicomponent reactions for the construction of heterocyclic systems, represent another important dimension of this review.

The analytical and characterization aspects of this compound are also addressed, including the various spectroscopic and crystallographic techniques that have been employed to elucidate its structure and properties. Modern analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have provided detailed insights into the molecular geometry and electronic configuration of pyrazole derivatives. These characterization studies are essential for understanding the relationship between structure and activity in this class of compounds.

Furthermore, this review examines the current state of research regarding the biological activity potential of this compound and closely related analogues. While specific biological data for this exact compound may be limited, the extensive body of research on pyrazole derivatives provides valuable insights into the types of biological activities that might be expected based on structural similarities and established structure-activity relationships.

The review also addresses the challenges and opportunities in the continued development of this compound and related pyrazole derivatives. These include optimization of synthetic methodologies, exploration of new biological targets, and investigation of novel applications in emerging fields such as chemical biology and nanotechnology. The environmental considerations associated with pyrazole synthesis and the development of green chemistry approaches represent additional important aspects of contemporary research in this field.

Properties

IUPAC Name

[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-4-6-2-5(3-7)8-9-6/h2H,3-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSAEZLPPECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263392
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-44-2
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Construction

  • The pyrazole ring is commonly synthesized by cyclocondensation of hydrazines (e.g., methylhydrazine or substituted hydrazines) with 1,3-dicarbonyl compounds or acetylenic ketones under reflux conditions in ethanol or methanol. This reaction forms the pyrazole skeleton with regioselective substitution patterns.

Introduction of the Methoxymethyl Group

  • The methoxymethyl substituent at the 5-position is introduced by alkylation reactions. A common method involves reacting the pyrazole intermediate with chloromethyl methyl ether or similar electrophiles under basic conditions (e.g., K₂CO₃ in DMF) to selectively alkylate the 5-position nitrogen or carbon atom.

  • Alternative approaches may use formaldehyde and methanol under acidic or Lewis acid catalysis to generate the methoxymethyl group via hydroxymethylation followed by methylation.

Aminomethylation at the 3-Position

  • The methanamine group at the 3-position is introduced through nucleophilic substitution or reductive amination techniques. Commonly, a halomethyl pyrazole intermediate reacts with ammonia or primary amines under controlled temperature (−78°C to room temperature) to afford the aminomethyl derivative with moderate to good yields (~50–70%).

  • Reductive amination using aldehyde intermediates and ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation is also employed to install the methanamine moiety.

Chemical Reactions Analysis

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H12ClN3O
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 936940-44-2
  • SMILES Notation : NCC1=NNC(COC)=C1.[H]Cl

The compound features a pyrazole ring, which is significant in medicinal chemistry for its ability to interact with biological targets.

Medicinal Chemistry

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine has been explored for its potential therapeutic effects. Its structure allows it to act as a ligand for various receptors, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Chemistry

The compound's ability to interact with plant growth regulators has led to investigations into its use as a pesticide or herbicide. Its efficacy in modulating plant growth responses makes it a candidate for agricultural applications.

Case Study: Plant Growth Regulation
A study evaluated the effects of pyrazole derivatives on plant growth, highlighting their potential to enhance crop yields while minimizing the need for synthetic fertilizers .

Material Science

In material science, this compound is being studied for its properties in polymer synthesis and as a potential additive in coatings and adhesives.

Data Table: Comparison of Material Properties

PropertyValue
Thermal StabilityHigh
Solubility in WaterModerate
Polymerization PotentialHigh

This table summarizes key properties that make the compound suitable for material applications.

Mechanism of Action

The mechanism of action of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Substituent at the 5-Position
Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine -CH₂OCH₃ C₆H₁₁N₃O 141.18 (free base) Enhanced solubility; potential for metal coordination
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine -C₆H₄Br (4-bromophenyl) C₁₀H₁₀BrN₃ 252.12 Bromine increases steric bulk; potential halogen bonding in drug design
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine -C₄H₃S(CH₃)₂ (thiazole) C₉H₁₂N₄S 208.28 Thiazole moiety enhances π-stacking; antiviral/antimicrobial applications
1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine -C₄H₃S (thienyl) C₈H₉N₃S 179.24 Thiophene improves lipophilicity; CNS-targeting drug candidates
Substituent at the 3-Position
Compound Name Substituent (3-position) Molecular Formula Key Functional Differences
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine -CH₂NHCH₃ C₇H₁₃N₃ N-methylation reduces basicity; improved membrane permeability
(1-Methyl-1H-pyrazol-5-yl)methylamine -CH₂NH₂ (free amine) C₅H₉N₃ Simpler structure; lower molecular weight for high-throughput screening

Pharmacological and Physicochemical Comparisons

Anti-Inflammatory Activity

Pyrazole derivatives with urea linkages, such as 1-[4-(5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl)phenyl]urea, exhibit potent p38αMAPK inhibition and TNF-α suppression .

Metal Coordination

The primary amine in this compound enables coordination with transition metals (e.g., Cu²⁺), akin to pyridyl-pyrrole Schiff base ligands used in catalytic or photoluminescent complexes . In contrast, bromophenyl or thiazole substituents (e.g., ) may alter ligand geometry and metal-binding affinity.

Solubility and Stability
  • Methoxymethyl Group : Improves aqueous solubility due to ether oxygen’s polarity .
  • Thienyl/Thiazole Groups: Increase hydrophobicity but enhance stability in non-polar biological membranes .

Biological Activity

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the methoxymethyl and pyrazole moieties, contribute to its interactions with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrazole ring that is crucial for its biological activity, allowing for interactions such as hydrogen bonding and hydrophobic interactions with target proteins.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The pyrazole ring facilitates binding through non-covalent interactions, while the methoxymethyl group enhances binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways, potentially impacting disease progression.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical in diseases like cancer and neurodegenerative disorders.

Biological Activities

The biological activities of this compound have been explored across several domains:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly when used in combination with established chemotherapeutics like doxorubicin. The synergistic effects observed suggest its potential as an adjunct therapy in cancer treatment .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-Methyl-1H-pyrazol-5-yl)methanamineLacks methoxymethyl groupLower enzyme inhibition potency
1-(1-Phenyl-1H-pyrazol-4-yl)methanamineContains phenyl groupAltered receptor interaction
N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamineFeatures a phenyl groupDifferent binding characteristics

The presence of the methoxymethyl group in this compound significantly enhances its biological reactivity compared to these analogs.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Neurodegenerative Disease Model : In a study involving wild-type mice, administration of the compound resulted in a significant reduction of amyloid-beta levels, a hallmark of Alzheimer's disease. This suggests potential applications in neuroprotective therapies .
  • Cancer Cell Line Studies : The compound was tested against multiple cancer cell lines (MCF-7 and MDA-MB-231) revealing significant cytotoxicity. The combination index method indicated a synergistic effect when paired with doxorubicin, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine, and how is its purity confirmed?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted propenones with hydrazine derivatives. For example, Claisen-Schmidt condensation using acetylated intermediates followed by cyclization with hydrazine hydrate under reflux conditions in ethanol yields the pyrazole core . Post-synthesis, purity is confirmed via:

  • Spectral Analysis : 1^1H NMR and 13^{13}C NMR to verify structural integrity (e.g., pyrazole ring protons at δ 6.2–6.5 ppm and methoxymethyl groups at δ 3.3–3.5 ppm) .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3% tolerance) .
  • Chromatography : HPLC or TLC with Rf values compared to standards .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer: Due to insufficient acute toxicity data (e.g., LD50, LC50), adopt precautionary measures:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Respiratory Protection : OV/AG/P99 respirators if aerosolization occurs .
  • Ventilation : Work in fume hoods with ≥100 fpm airflow to minimize inhalation risks .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) may arise from:

  • Experimental Variability : Standardize assays (e.g., COX-2 inhibition for anti-inflammatory studies) and use positive controls (e.g., indomethacin) .
  • Structural Analogues : Compare activity with derivatives like 1-(3-methylbutan-2-yl)-1H-pyrazol-5-amine to isolate substituent effects .
  • Dose-Response Curves : Perform EC50/IC50 calculations across ≥3 independent replicates to validate trends .

Q. What experimental strategies determine the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggested by analogous pyrazoles) .
  • pH Sensitivity : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Light Exposure : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy .

Q. How can molecular docking improve the design of derivatives targeting specific receptors?

Methodological Answer:

  • Ligand Preparation : Optimize 3D structure using DFT calculations (B3LYP/6-31G* basis set) to minimize energy .
  • Receptor Selection : Use crystallographic data (e.g., PDB ID 1CX2 for COX-2) for docking simulations .
  • Binding Affinity Analysis : AutoDock Vina for ΔG calculations; prioritize derivatives with ≤-8.0 kcal/mol .

Data Reproducibility and Experimental Design

Q. What steps ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Documentation : Share raw spectral data, synthetic protocols, and failed hypotheses via repositories like Zenodo .
  • Blinding : Use double-blind setups in bioassays to reduce bias .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes (Cohen’s d) .

Comparative Analysis Table

Property This compound Analogous Compound (1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine)
Molecular Weight 177.63 g/mol (hydrochloride salt) 153.22 g/mol
Synthetic Yield ~65–75% (Claisen-Schmidt route) ~80% (hydrazine cyclization)
Biological Activity Moderate COX-2 inhibition Enhanced analgesic activity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
Reactant of Route 2
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1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.